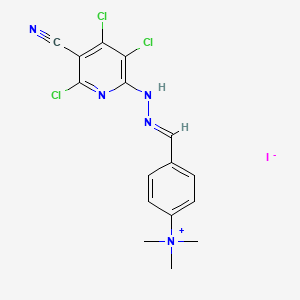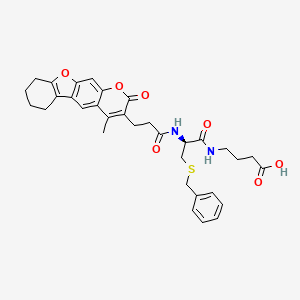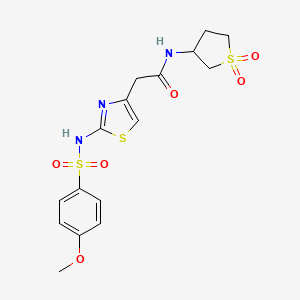![molecular formula C18H20N4O3 B15174152 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide CAS No. 920272-27-1](/img/structure/B15174152.png)
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with pyridine-4-carboxylic acid under dehydrating conditions to form the benzamide linkage.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by the morpholine group.
Final Assembly: The final step involves coupling the intermediate compounds under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production, which may involve continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: Used as a probe to study biological pathways and interactions at the molecular level.
Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-3-yl)benzamide
- 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-2-yl)benzamide
- 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(quinolin-4-yl)benzamide
Uniqueness
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to its analogs. The presence of the morpholine ring and the specific positioning of the pyridine ring contribute to its unique chemical and pharmacological properties.
Properties
CAS No. |
920272-27-1 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(1-amino-2-morpholin-4-yl-2-oxoethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H20N4O3/c19-16(18(24)22-9-11-25-12-10-22)13-1-3-14(4-2-13)17(23)21-15-5-7-20-8-6-15/h1-8,16H,9-12,19H2,(H,20,21,23) |
InChI Key |
CDSGGNMOGDRZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)






![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)



![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
